molecular formula C8H18N2 B157763 cis-1,4-Bis(aminomethyl)cyclohexane CAS No. 10029-07-9

cis-1,4-Bis(aminomethyl)cyclohexane

Cat. No.: B157763
CAS No.: 10029-07-9
M. Wt: 142.24 g/mol
InChI Key: OXIKYYJDTWKERT-UHFFFAOYSA-N
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Description

cis-1,4-Bis(aminomethyl)cyclohexane: is an organic compound with the molecular formula C₈H₁₈N₂. It is a cycloaliphatic diamine, which means it contains two amino groups attached to a cyclohexane ring. This compound is known for its unique stereochemistry, where both amino groups are positioned on the same side of the cyclohexane ring, giving it the “cis” configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry: cis-1,4-Bis(aminomethyl)cyclohexane is used as a building block in organic synthesis, particularly in the preparation of polymers and resins. It serves as a cross-linking agent in the production of epoxy resins and polyurethanes .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the manufacture of coatings, adhesives, and sealants. Its unique chemical properties make it suitable for use in high-performance materials .

Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKYYJDTWKERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062511, DTXSID101298049, DTXSID501302155
Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2549-93-1, 10029-09-1, 10029-07-9
Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Record name Cyclohex-1,4-ylenebis(methylamine)
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Record name trans-1,4-Bis(aminomethyl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,4-Bis(aminomethyl)cyclohexane has the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol.

ANone: The cis/trans ratio significantly impacts the curing characteristics and final properties of epoxy resins. Research indicates that a higher trans isomer content in 1,4-Bis(aminomethyl)cyclohexane leads to faster curing times in epoxy systems [].

ANone: Studies demonstrate that using 1,4-Bis(aminomethyl)cyclohexane with a controlled cis/trans ratio during polyamide synthesis yields amorphous resins with enhanced impact strength and thermal aging resistance []. The specific ratio influences the chain packing and overall material properties.

ANone: Altering the position of the aminomethyl groups, for instance, using 1,3-Bis(aminomethyl)cyclohexane instead of the 1,4-isomer, can noticeably impact the curing rate and properties of the resulting polymers []. This highlights the importance of the specific isomer in dictating the final material performance.

ANone: Research comparing 1,4-Bis(aminomethyl)cyclohexane to aromatic diamines like xylylenediamine demonstrates that aromatic structures generally enhance the chemical resistance of the cured epoxy networks []. This difference likely arises from the rigidity and electron distribution associated with aromatic rings.

ANone: 1,4-Bis(aminomethyl)cyclohexane serves as a crucial building block in various applications. One significant use is as a curing agent for epoxy resins, contributing to the development of high-performance materials [, ]. Additionally, it acts as a monomer in polyamide synthesis, leading to polymers with desirable mechanical properties [].

ANone: One established method involves the hydrogenation of 1,4-dicyanocyclohexane []. This process typically employs a metal catalyst and requires carefully controlled conditions to ensure high yield and purity.

ANone: Yes, researchers have developed methods to selectively produce either trans-rich or cis-rich 1,4-Bis(aminomethyl)cyclohexane [, ]. These methods often involve isomerization reactions using catalysts like alkali metal compounds and specific additives (XDA) to control the isomeric distribution.

ANone: Techniques like gas chromatography and NMR spectroscopy are commonly employed to determine the cis/trans isomer ratio []. This ratio is critical as it directly influences the compound's reactivity and the final properties of materials derived from it.

ANone: Currently, specific details regarding the environmental impact, degradation pathways, or ecotoxicological effects of 1,4-Bis(aminomethyl)cyclohexane are limited in the provided research.

ANone: Access to specialized equipment such as gas chromatography and NMR spectroscopy is crucial for characterizing and analyzing this compound []. Additionally, databases containing chemical properties, safety information, and relevant publications are invaluable tools for researchers in this field.

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